5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazolo-triazole derivative that has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H24N6O4 with a molecular weight of approximately 308.37276 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperazine moiety and a trimethoxyphenyl group, which contribute to its biological activity.
Synthesis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the cyclocondensation of appropriate thiols and triazoles. For this specific compound, reactions were conducted under controlled conditions to yield high-purity products suitable for biological testing .
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound demonstrate potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
Renal Cancer | 10 | Induction of apoptosis |
Leukemia | 15 | Inhibition of cell proliferation |
Colon Cancer | 12 | Modulation of PI3K/Akt signaling |
Breast Cancer | 8 | Cell cycle arrest |
Melanoma | 14 | Enhanced reactive oxygen species (ROS) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. It has shown activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL. The proposed mechanism involves the inhibition of bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial survival .
Table 2: Antimicrobial Activity
Microorganism | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 8 | Bactericidal |
Escherichia coli | >128 | No significant effect |
Candida albicans | 32 | Fungicidal |
Case Studies
Several studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:
- Study on Renal Cancer : A recent study demonstrated that a derivative similar to our compound significantly reduced tumor size in animal models by inducing apoptosis in renal cancer cells.
- Antimicrobial Efficacy : In vitro testing against multidrug-resistant strains showed that the compound retained activity where conventional antibiotics failed. This suggests potential for development as a novel antimicrobial agent.
Eigenschaften
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-5-23-6-8-24(9-7-23)16(18-19(26)25-20(30-18)21-12-22-25)13-10-14(27-2)17(29-4)15(11-13)28-3/h10-12,16,26H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWACXBYAQDWQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.